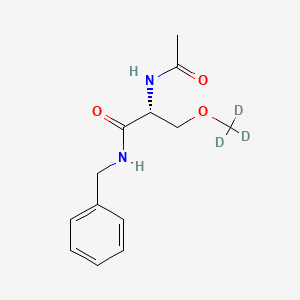

Lacosamide-d3

Vue d'ensemble

Description

Lacosamide-d3 est une forme deutérée de lacosamide, un médicament antiépileptique utilisé principalement pour le traitement des crises partielles. Les atomes de deutérium dans this compound remplacent les atomes d'hydrogène, ce qui peut fournir des informations sur la pharmacocinétique et les voies métaboliques du médicament. Lacosamide elle-même est connue pour sa capacité à améliorer sélectivement la désactivation lente des canaux sodiques voltage-dépendants, stabilisant ainsi les membranes neuronales hyperexcitables et réduisant l'activité des crises .

Mécanisme D'action

Target of Action

Lacosamide-d3, an antiepileptic drug, primarily targets voltage-gated sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .

Mode of Action

Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances the slow inactivation of sodium channels . This interaction is stereoselective, meaning it depends on the spatial arrangement of the drug’s atoms . By enhancing slow inactivation, this compound stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of voltage-gated sodium channels. By enhancing slow inactivation, this compound reduces the availability of these channels for activation, thereby decreasing the likelihood of pathologically rapid firing of neurons . This action helps to prevent the abnormal neuronal activity that characterizes conditions such as epilepsy .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The drug is moderately metabolized in the liver, primarily by demethylation, to O-desmethyl lacosamide (30%) and other unidentified metabolites (30%) . Approximately 40% of an administered dose is excreted as unchanged this compound in urine . The plasma elimination half-life is approximately 13 hours in young subjects and 14–16 hours in elderly subjects .

Result of Action

The action of this compound results in the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . This leads to a reduction in the frequency of seizures in conditions such as epilepsy . The drug’s pharmacodynamic effect is closely correlated with its plasma concentration .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its metabolism may be affected by the presence of other drugs that induce or inhibit the enzymes involved in its biotransformation . Furthermore, its action may be influenced by physiological factors such as renal or hepatic function, which can affect its elimination .

Analyse Biochimique

Biochemical Properties

Lacosamide-d3, like its parent compound Lacosamide, selectively enhances sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function . This compound is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake .

Cellular Effects

This compound, as an antiepileptic drug, works by blocking slowly inactivating components of voltage-gated sodium currents . This action stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability . In addition, it has been reported that this compound can cause adverse effects such as neutropenia and cardiac events .

Molecular Mechanism

The molecular mechanism of this compound involves selectively enhancing sodium channel slow inactivation . This unique mechanism of action differentiates it from traditional sodium channel blockers that affect fast inactivation . This selective enhancement results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability .

Temporal Effects in Laboratory Settings

Long-term safety and tolerability of this compound have been studied in laboratory settings . It has been found to be generally well-tolerated up to 600 mg/day, with no new safety signals identified .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, studies on Lacosamide have shown its effectiveness in animal models of neuropathic pain

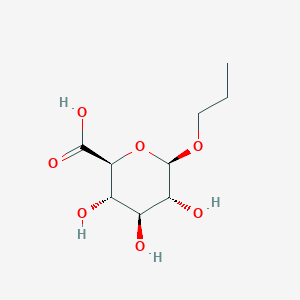

Metabolic Pathways

This compound is metabolized by CYP3A4, CYP2C9, and CYP2C19 to form O-desmethyl lacosamide, which is a major, pharmacologically inactive metabolite in humans . There is no enantiomeric interconversion of this compound .

Transport and Distribution

This compound is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

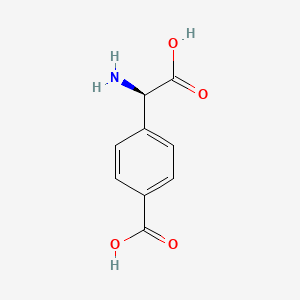

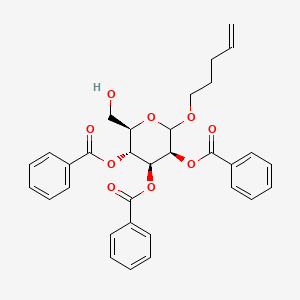

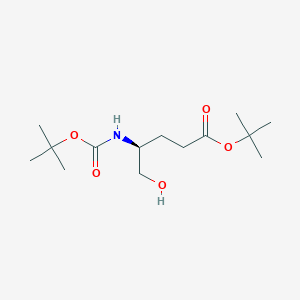

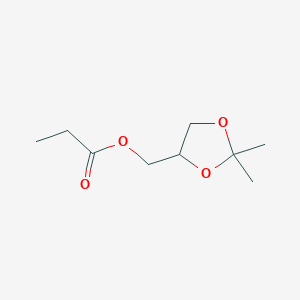

La synthèse de lacosamide-d3 implique l'incorporation d'atomes de deutérium dans la molécule de lacosamide. Une méthode courante consiste à commencer par un précurseur deutéré et à suivre la même voie de synthèse que pour lacosamide. Le processus implique généralement les étapes suivantes :

Formation de la liaison amide : Ceci implique la réaction d'une benzylamine deutérée avec un dérivé d'acide acétique deutéré dans des conditions qui favorisent la formation de la liaison amide.

Méthoxylation : Introduction du groupe méthoxy à la position appropriée sur la molécule.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir de la this compound avec une pureté élevée

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des systèmes automatisés pour la surveillance et le contrôle des réactions. L'utilisation de réactifs et de solvants deutérés est cruciale pour garantir l'incorporation d'atomes de deutérium aux positions souhaitées .

Analyse Des Réactions Chimiques

Types de réactions

Lacosamide-d3 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent convertir this compound en ses dérivés alcooliques correspondants.

Substitution : Les réactions de substitution nucléophile peuvent se produire à des positions spécifiques sur la molécule.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.

Solvants : Acétonitrile, méthanol, eau.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des métabolites deutérés et des dérivés de this compound, qui sont utiles pour étudier les voies métaboliques et la pharmacocinétique du médicament .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier la stabilité du médicament et ses produits de dégradation.

Biologie : Aide à comprendre les voies métaboliques et les interactions de lacosamide dans les systèmes biologiques.

Médecine : Utilisé dans les études pharmacocinétiques pour déterminer l'absorption, la distribution, le métabolisme et l'excrétion de lacosamide.

Industrie : Employé dans le développement de nouveaux médicaments antiépileptiques et de nouvelles formulations .

Mécanisme d'action

This compound, comme lacosamide, améliore la désactivation lente des canaux sodiques voltage-dépendants. Cette action stabilise les membranes neuronales hyperexcitables, réduit le tir neuronal et diminue la disponibilité à long terme des canaux sans affecter la fonction physiologique normale. Les cibles moléculaires comprennent les canaux sodiques, et les voies impliquées sont principalement liées à la modulation de l'excitabilité neuronale .

Applications De Recherche Scientifique

Lacosamide-d3 has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the drug’s stability and degradation products.

Biology: Helps in understanding the metabolic pathways and interactions of lacosamide in biological systems.

Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of lacosamide.

Industry: Employed in the development of new antiepileptic drugs and formulations .

Comparaison Avec Des Composés Similaires

Composés similaires

Lévétiracétam : Un autre médicament antiépileptique utilisé pour les crises partielles.

Brivaracétam : Un médicament antiépileptique plus récent avec un mécanisme d'action similaire.

Carbamazépine : Un médicament antiépileptique traditionnel qui cible également les canaux sodiques, mais avec un mécanisme différent.

Unicité de lacosamide-d3

This compound est unique en raison de son amélioration sélective de la désactivation lente des canaux sodiques, ce qui la distingue des autres médicaments antiépileptiques qui affectent généralement la désactivation rapide. Cette action sélective se traduit par moins d'effets secondaires et une meilleure tolérance chez les patients .

Propriétés

IUPAC Name |

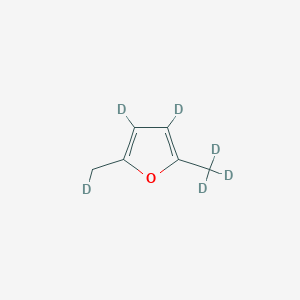

(2R)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-IBIJPGRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

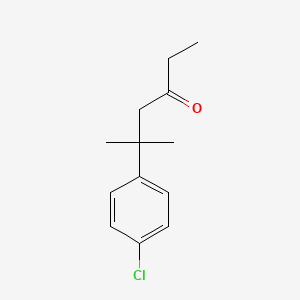

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.